4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Description
¹H NMR (400 MHz, CDCl₃)
¹³C NMR (100 MHz, CDCl₃)
¹⁹F NMR (376 MHz, CDCl₃)
- δ -62.5 ppm : Triplet for the trifluoromethyl group, consistent with electronegative substituents in aromatic systems.
Vibrational Spectral Signatures: FT-IR and Raman Spectroscopy
Fourier-transform infrared (FT-IR) and Raman spectra highlight key functional groups:
The trifluoromethyl group exhibits strong absorption at 1120–1160 cm⁻¹ due to asymmetric C–F stretching. Absence of C≡N peaks confirms the lack of cyano substituents in this derivative.
Electronic Structure Analysis Through UV-Vis Absorption Spectroscopy
UV-Vis spectra (in acetonitrile) reveal electronic transitions dominated by the conjugated π-system and substituent effects:
| Transition Type | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π→π* (aromatic system) | 254 | 1.2 × 10⁴ |
| n→π* (lone pair on N) | 290–310 | 3.5 × 10³ |
| Charge transfer (CF₃→ring) | 325 | 8.7 × 10² |
The trifluoromethyl group induces a bathochromic shift compared to unsubstituted tetrahydroisoquinolines, increasing absorption at 325 nm due to electron-withdrawing effects. Time-dependent density functional theory (TD-DFT) calculations align with experimental data, showing highest occupied molecular orbital (HOMO) localization on the aromatic ring and lowest unoccupied molecular orbital (LUMO) on the CF₃ group.
Properties
IUPAC Name |
4,4-dimethyl-7-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-5-9(12(13,14)15)3-4-10(8)11/h3-5,16H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWWKPCEMKDCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744030 | |
| Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203686-61-6 | |
| Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Approaches
The tetrahydroisoquinoline core is typically constructed via acid-catalyzed cyclization of phenethylamine derivatives. In the patented method for analogous compounds, benzoyl chloride reacts with phenethylamine in aqueous sodium hydroxide to form N-(2-phenethyl)benzamide. Subsequent treatment with phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene induces cyclization to 1-phenyl-3,4-dihydroisoquinoline at 107–110°C. For 4,4-dimethyl-7-(trifluoromethyl) derivatives, this step likely employs a trifluoromethyl-substituted benzamide precursor.
Critical Parameters :
-
Temperature : Cyclization requires reflux conditions (≥100°C) to overcome activation energy barriers.
-
Acid Catalysts : Lewis acids like P₂O₅ promote electrophilic aromatic substitution, directing cyclization.
-
Solvent : Toluene enhances solubility of intermediates while tolerating high temperatures.
Trifluoromethylation Techniques
Direct Electrophilic Trifluoromethylation
Introducing the -CF₃ group at position 7 demands precise regioselectivity. Electrophilic trifluoromethylating agents (e.g., Umemoto’s reagent) react with electron-rich aromatic rings under mild conditions. For example:
This method avoids harsh conditions but struggles with steric hindrance from existing substituents.
Directed Ortho-Metalation (DoM)
A more reliable approach uses DoM to install -CF₃ at position 7. A directing group (e.g., -OMe or -CONHR) is introduced temporarily, enabling lithiation at the desired position followed by quenching with CF₃I. Subsequent deprotection yields the target structure.
Example Protocol :
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Protect the amine as a tert-butoxycarbonyl (Boc) group.
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Introduce a methoxy directing group at position 6.
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Treat with LDA at −78°C, then add CF₃I.
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Remove Boc and methoxy groups via acid hydrolysis.
Dimethylation at Position 4
Alkylation of Secondary Amines
The 4,4-dimethyl motif is installed via alkylation of the tetrahydroisoquinoline’s secondary amine. Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) achieves this:
Optimization Notes :
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Excess methylating agent (2.5 eq) ensures complete dimethylation.
Integrated Synthetic Pathways
Route 1: Sequential Cyclization-Trifluoromethylation-Dimethylation
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Cyclization : React 2-(3,4-dimethoxyphenethyl)amine with trifluoroacetyl chloride to form N-(2-phenethyl)trifluoroacetamide.
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Cyclization : Treat with P₂O₅/POCl₃ in toluene at 110°C for 4 h.
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Reduction : Reduce the intermediate with NaBH₄ in methanol to yield 7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline.
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Dimethylation : Alkylate with methyl iodide and K₂CO₃ in DMF at 60°C.
Yield Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclization | 78 | 92 |
| Reduction | 95 | 98 |
| Dimethylation | 88 | 95 |
Route 2: Late-Stage Trifluoromethylation
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Synthesize 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline via established methods.
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Protect the amine with Boc anhydride.
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Perform DoM at position 7 using LDA/CF₃I.
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Deprotect with HCl/dioxane.
Advantages :
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Avoids interference from the dimethyl groups during cyclization.
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Higher regioselectivity for -CF₃ placement.
Industrial-Scale Considerations
Challenges in Scalability
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
Scientific Research Applications
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogues and their substituent effects are summarized below:
Notes:
- The trifluoromethyl group (CF₃) is a consistent feature in many analogues, contributing to electron-withdrawing effects and resistance to oxidative metabolism .
Biological Activity
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1203686-61-6) is a compound of interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14F3N
- Molecular Weight : 229.24 g/mol
- Structural Features : The presence of trifluoromethyl and dimethyl groups contributes to its lipophilicity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its activities include:
- Antitumor Properties : Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antitumor effects. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer progression. For example, some tetrahydroisoquinolines demonstrate inhibitory activity against protein kinases such as Pim and PLK .
- Modulation of Neurotransmitter Systems : The structural similarity to other known neuroactive compounds suggests potential interactions with neurotransmitter receptors (e.g., dopamine receptors), which could explain neuroprotective effects .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antiproliferative Activity : A study demonstrated that tetrahydroisoquinoline derivatives exhibited IC50 values in the nanomolar range against multiple myeloma cell lines. For instance:
- Neuroprotective Studies : In vitro studies indicated that certain tetrahydroisoquinoline derivatives could significantly reduce neuronal cell death induced by oxidative stress. This was attributed to their ability to modulate intracellular signaling pathways associated with survival and apoptosis .
Data Table: Biological Activities and IC50 Values
| Activity Type | Compound | Cell Line/Target | IC50 Value (µM) |
|---|---|---|---|
| Antitumor Activity | Compound A | MM1.S | 0.64 |
| Antitumor Activity | Compound B | HCT116 | 0.47 |
| Neuroprotection | Tetrahydroisoquinoline Derivative | Neuronal Cells | Not specified |
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Conditions | Yield Impact |
|---|---|---|
| Reduction (LiAlH₄) | THF, 20h, RT | Higher purity, moderate yield |
| Cyclization | Ethanol, HCl, reflux | Improved regioselectivity |
| Purification | Silica gel chromatography | Purity >95% |
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C7, dimethyl at C4) and confirms ring saturation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., C₁₂H₁₅F₃N) and detects isotopic patterns for chlorine or fluorine .
- X-ray Crystallography : Resolves stereochemistry ambiguities in the tetrahydroisoquinoline core .
Basic: How do substituents at the 7-position influence the compound's biological activity?
The 7-trifluoromethyl group enhances:
- Lipophilicity : Improves blood-brain barrier penetration, relevant for neuropharmacology .
- Metabolic stability : Fluorine’s electron-withdrawing effect reduces oxidative degradation .
- Receptor binding : Trifluoromethyl groups mimic natural substrates in enzyme inhibition studies (e.g., kinase assays) .
Advanced: What strategies can resolve contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) profiling : Systematically vary substituents (e.g., replacing CF₃ with Cl or OCH₃) to isolate contributing factors .
- Dose-response assays : Use standardized protocols (e.g., IC₅₀ comparisons) to account for potency variations .
- Computational modeling : Molecular docking studies (e.g., AutoDock Vina) clarify binding interactions with target proteins .
Advanced: How can regioselective synthesis be optimized to avoid by-products in tetrahydroisoquinoline core formation?
- Directed ortho-metalation : Use directing groups (e.g., sulfonyl) to control electrophilic substitution .
- Microwave-assisted synthesis : Accelerate cyclization kinetics, reducing side reactions (e.g., over-reduction) .
- Protecting groups : Temporarily block reactive sites (e.g., amines) during functionalization .
Q. Table 2: By-Product Mitigation Strategies
| Challenge | Solution | Reference |
|---|---|---|
| Non-selective alkylation | Use bulky bases (e.g., LDA) | |
| Ring-opening | Low-temperature cyclization |
Advanced: What challenges arise in determining the stereochemistry of 4,4-dimethyl groups, and how can they be addressed?
- Challenges : Dimethyl groups create diastereomeric mixtures, complicating NMR analysis .
- Solutions :
Advanced: How does the trifluoromethyl group impact the compound’s pharmacokinetic properties?
- Absorption : Enhanced membrane permeability due to increased lipophilicity .
- Metabolism : CF₃ resists CYP450-mediated oxidation, prolonging half-life .
- Excretion : Fluorinated metabolites are often renal-cleared, requiring renal safety profiling .
Advanced: What methodologies are used to study the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Visualizes binding conformations in enzyme complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
